2-(Methylsulfanyl)-1-phenylbutan-1-one
Description
2-(Methylsulfanyl)-1-phenylbutan-1-one is an organosulfur compound characterized by a ketone backbone substituted with a phenyl group at position 1 and a methylsulfanyl (-SMe) group at position 2. Its molecular formula is C₁₁H₁₄OS, with a molecular weight of 194.29 g/mol. This compound is structurally related to cathinone derivatives but distinguished by the sulfur-containing substituent, which influences its electronic properties, solubility, and reactivity.
Properties
CAS No. |
14229-63-1 |
|---|---|
Molecular Formula |
C11H14OS |
Molecular Weight |
194.30 g/mol |
IUPAC Name |
2-methylsulfanyl-1-phenylbutan-1-one |
InChI |
InChI=1S/C11H14OS/c1-3-10(13-2)11(12)9-7-5-4-6-8-9/h4-8,10H,3H2,1-2H3 |
InChI Key |
DNTIOSKYOIIKGM-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)C1=CC=CC=C1)SC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylsulfanyl)-1-phenylbutan-1-one can be achieved through several methods. One common approach involves the alkylation of a phenylbutanone precursor with a methylsulfanyl group. This reaction typically requires the use of a strong base, such as sodium hydride, and a methylsulfanyl halide, such as methylsulfanyl chloride .
Industrial Production Methods
Industrial production of 2-(Methylsulfanyl)-1-phenylbutan-1-one may involve large-scale alkylation reactions using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
2-(Methylsulfanyl)-1-phenylbutan-1-one undergoes various chemical reactions, including:
Substitution: The methylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted phenylbutanones.
Scientific Research Applications
2-(Methylsulfanyl)-1-phenylbutan-1-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Methylsulfanyl)-1-phenylbutan-1-one involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the modulation of biological pathways, such as enzyme inhibition or receptor activation .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 2-(Methylsulfanyl)-1-phenylbutan-1-one with structurally or functionally related compounds:
Key Comparisons
In contrast, 1-(2-Hydroxyphenyl)-3-methylbutan-1-one leverages a phenolic -OH group for hydrogen bonding, making it more polar and suitable for aqueous-phase pharmaceutical applications .
Biological Activity: Buphedrone’s methylamino group facilitates interactions with monoamine transporters (e.g., dopamine, norepinephrine), explaining its stimulant effects . The indane-1,3-dione derivative with a methylsulfanylphenyl group exhibits anticoagulant activity, suggesting that sulfur substitution in aromatic systems can enhance binding to blood coagulation factors .
Synthetic Utility: 2-(Methylsulfanyl)-1-phenylbutan-1-one may serve as a precursor in cyclocondensation reactions, similar to ethyl 2-{[bis(methylsulfanyl)methylidene]amino}acetate in pyrimidine synthesis . 2-Phenyl-1-(thiophen-3-yl)butan-1-one demonstrates the utility of heterocyclic substituents in generating diverse electronic profiles for materials science or drug discovery .
Regulatory and Safety Profiles :
- Buphedrone is classified as a controlled substance in many jurisdictions due to its stimulant effects, whereas 2-(Methylsulfanyl)-1-phenylbutan-1-one lacks reported abuse liability, likely due to the absence of an amine group .
Research Findings and Data
- Computational Insights : The Amsterdam Density Functional (ADF) program has been used to model sulfur-containing compounds, predicting that the methylsulfanyl group in 2-(Methylsulfanyl)-1-phenylbutan-1-one may stabilize charge-transfer complexes via sulfur’s lone-pair electrons .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
